molecular formula C6H10O2S B2647167 1lambda4-Thiepane-1,4-dione CAS No. 91195-51-6

1lambda4-Thiepane-1,4-dione

Cat. No.: B2647167
CAS No.: 91195-51-6
M. Wt: 146.2
InChI Key: UVADJTMBLONRLZ-UHFFFAOYSA-N
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Description

1lambda4-Thiepane-1,4-dione is a heterocyclic compound with the molecular formula C₆H₁₀O₂S It is characterized by a seven-membered ring containing one sulfur atom and two ketone groups at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1lambda4-Thiepane-1,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,4-diketones with sulfur sources can lead to the formation of the thiepane ring. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1lambda4-Thiepane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of thiepane-1,4-diols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiepane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiepane-1,4-diols.

    Substitution: Various substituted thiepane derivatives.

Scientific Research Applications

1lambda4-Thiepane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1lambda4-Thiepane-1,4-dione involves its interaction with various molecular targets. The sulfur atom in the thiepane ring can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. The ketone groups can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Thiophene: A five-membered ring containing one sulfur atom.

    Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.

    Thiepane: A seven-membered ring containing one sulfur atom but without the ketone groups.

Properties

IUPAC Name

1-oxothiepan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6-2-1-4-9(8)5-3-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVADJTMBLONRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCS(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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